molecular formula C21H17BrN2O3S2 B12151199 2-{[2-(2-bromophenyl)-2-oxoethyl]sulfanyl}-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

2-{[2-(2-bromophenyl)-2-oxoethyl]sulfanyl}-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12151199
M. Wt: 489.4 g/mol
InChI Key: UHCIOGSJXFYLON-UHFFFAOYSA-N
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Description

2-{[2-(2-bromophenyl)-2-oxoethyl]sulfanyl}-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a furan ring, and a bromophenyl group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-bromophenyl)-2-oxoethyl]sulfanyl}-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of key intermediates such as 2-bromoacetophenone, furan-2-carbaldehyde, and 5,6-dimethylthieno[2,3-d]pyrimidine.

    Formation of Thienopyrimidine Core: The thienopyrimidine core is synthesized through a cyclization reaction involving 5,6-dimethylthieno[2,3-d]pyrimidine and appropriate reagents.

    Attachment of Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction using 2-bromoacetophenone.

    Formation of Furan Ring: The furan ring is attached through a condensation reaction with furan-2-carbaldehyde.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound has potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research is focused on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its unique electronic structure.

Mechanism of Action

The mechanism of action of 2-{[2-(2-bromophenyl)-2-oxoethyl]sulfanyl}-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, depending on the biological context. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}pyrimidin-4(3H)-one: Similar in structure but lacks the furan and dimethylthieno groups.

    3-(4-bromophenyl)-3-hydroxy-7-trifluoromethyl-2,3-dihydro[1,3]thiazolo[3,2-a]pyrimidin-5-one: Contains a thiazolo ring instead of the thieno ring.

Uniqueness

The uniqueness of 2-{[2-(2-bromophenyl)-2-oxoethyl]sulfanyl}-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and the thieno[2,3-d]pyrimidine core, along with the bromophenyl group, makes it a versatile compound for various applications in research and industry.

This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H17BrN2O3S2

Molecular Weight

489.4 g/mol

IUPAC Name

2-[2-(2-bromophenyl)-2-oxoethyl]sulfanyl-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H17BrN2O3S2/c1-12-13(2)29-19-18(12)20(26)24(10-14-6-5-9-27-14)21(23-19)28-11-17(25)15-7-3-4-8-16(15)22/h3-9H,10-11H2,1-2H3

InChI Key

UHCIOGSJXFYLON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3Br)CC4=CC=CO4)C

Origin of Product

United States

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